![molecular formula C21H25ClFN5O B2680691 (2-Chloro-6-fluorophenyl)(4-(6-(2-methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone CAS No. 1219903-10-2](/img/structure/B2680691.png)
(2-Chloro-6-fluorophenyl)(4-(6-(2-methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone
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Description
(2-Chloro-6-fluorophenyl)(4-(6-(2-methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C21H25ClFN5O and its molecular weight is 417.91. The purity is usually 95%.
BenchChem offers high-quality (2-Chloro-6-fluorophenyl)(4-(6-(2-methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Chloro-6-fluorophenyl)(4-(6-(2-methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Analgesic and Antinociceptive Activity
Research has demonstrated that derivatives of 3-pyridazinones, which include structures related to the chemical , exhibit significant antinociceptive activity. These compounds, such as 4-(4-fluorophenyl) piperazine, have been found to be more active than aspirin in antinociceptive tests in mice, indicating potential as analgesic agents (Gokçe, Doğruer, & Şahin, 2001). Additionally, the synthesis of new Mannich bases of arylpyridazinones has shown promising results for analgesic and anti-inflammatory applications, with some compounds, like IVe, demonstrating more potent analgesic activity than acetylsalicyclic acid in phenylbenzoquinone-induced writhing tests (Gökçe, Bakir, Şahin, Kuepeli, & Yeşilada, 2005).
Antidepressant Potential
Certain derivatives of 2-pyridinemethylamine, which share structural similarities with the chemical , have shown potent and selective activity as 5-HT1A receptor agonists. These compounds have exhibited enhanced 5-HT1A agonist activity after oral administration in rats, indicating potential antidepressant applications. Notably, the fluorine atom's location on the piperidine ring significantly affects the oral activity of these ligands (Vacher et al., 1999).
Antibacterial Activity
Novel (5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)(4arylpiperazino)methanone analogues, which include structural elements similar to the chemical , have been synthesized and evaluated for antibacterial activity. Compounds with specific substitutions on the piperazine ring showed significant inhibition of bacterial growth, highlighting their potential as antibacterial agents (Nagaraj, Srinivas, & Rao, 2018).
properties
IUPAC Name |
(2-chloro-6-fluorophenyl)-[4-[6-(2-methylpiperidin-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClFN5O/c1-15-5-2-3-10-28(15)19-9-8-18(24-25-19)26-11-13-27(14-12-26)21(29)20-16(22)6-4-7-17(20)23/h4,6-9,15H,2-3,5,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCXHWWINPPGCCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=C(C=CC=C4Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClFN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-6-fluorophenyl)(4-(6-(2-methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone |
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